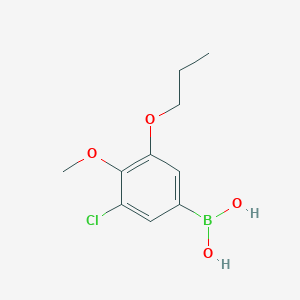

3-Chloro-4-methoxy-5-propoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methoxy-5-propoxyphenylboronic acid (CMPB) is an important boronic acid derivative used in various scientific research applications. CMPB is a white crystalline powder with a molecular weight of 276.63 g/mol and a melting point of 168-170°C. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.

Scientific Research Applications

Boronic Acids in Supramolecular Assemblies

Boronic acids are versatile compounds used in designing and synthesizing supramolecular assemblies. These compounds, including phenylboronic and 4-methoxyphenylboronic acids, interact through O-H...N hydrogen bonds between hetero N-atoms and -B(OH)2, forming stable structures. Such assemblies have implications in developing new materials and sensors, highlighting the potential utility of boronic acid derivatives in nanotechnology and materials science (Pedireddi & Seethalekshmi, 2004).

Boronic Acids in Fluorescence Quenching Studies

Fluorescence quenching studies of boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid, provide insights into their interactions with other molecules. These studies are crucial for understanding the photophysical properties of boronic acids, which can be applied in developing fluorescent sensors for glucose and other analytes. The static quenching mechanism observed suggests potential applications in designing optical sensors and materials (Geethanjali, Nagaraja, & Melavanki, 2015).

Cross-Coupling Reactions

Boronic acids are fundamental in Suzuki cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. The ability to synthesize functionalized pyridylboronic acids and their subsequent use in cross-coupling to yield novel heteroarylpyridines demonstrates the critical role of boronic acid derivatives in medicinal chemistry and drug development (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).

properties

IUPAC Name |

(3-chloro-4-methoxy-5-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO4/c1-3-4-16-9-6-7(11(13)14)5-8(12)10(9)15-2/h5-6,13-14H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNJGIWAFRIWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC)OCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methoxy-5-propoxyphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2691907.png)

![tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B2691912.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2691914.png)

![4-[4-(4-Formyl-2-nitrophenyl)piperazino]-3-nitrobenzaldehyde](/img/structure/B2691916.png)

![N-(4-fluorophenyl)-2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2691918.png)

![2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2691920.png)

![6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2691921.png)

![3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2691928.png)